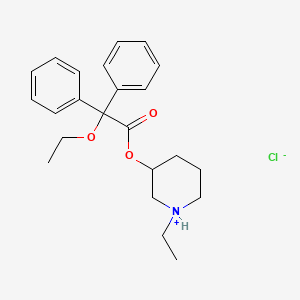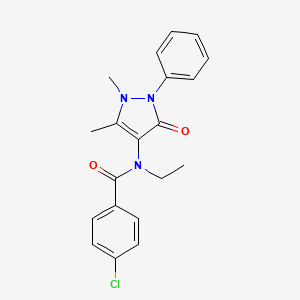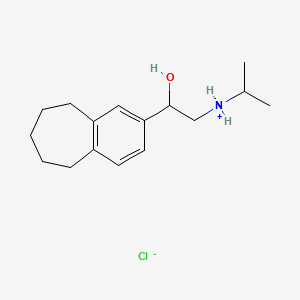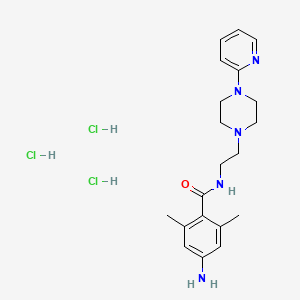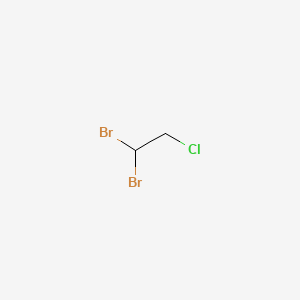
1,1-Dibromo-2-chloroethane
Vue d'ensemble
Description
1,1-Dibromo-2-chloroethane is an organohalogen compound with the molecular formula C2H2Br2Cl. It is a colorless liquid that is primarily used in organic synthesis and various industrial applications. The compound is known for its reactivity due to the presence of both bromine and chlorine atoms attached to the ethane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-chloroethane can be synthesized through the halogenation of ethylene. The process involves the addition of bromine and chlorine to ethylene under controlled conditions. The reaction typically takes place in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene is exposed to bromine and chlorine gases. The reaction is carried out at elevated temperatures and pressures to ensure complete halogenation. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dibromo-2-chloroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide.
Elimination Reactions: Often require the use of strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Formation of substituted ethane derivatives.
Elimination Reactions: Formation of ethylene or acetylene.
Oxidation Reactions: Formation of ethylene glycol or acetic acid.
Reduction Reactions: Formation of ethane or ethylene.
Applications De Recherche Scientifique
1,1-Dibromo-2-chloroethane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various halogenated compounds.
Biology: Employed in studies involving the interaction of halogenated compounds with biological systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-dibromo-2-chloroethane involves its reactivity with nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
1,2-Dibromo-1,1-dichloroethane: Another halogenated ethane derivative with similar reactivity.
1-Bromo-2-chloroethane: A compound with one bromine and one chlorine atom, used in similar applications.
1,2-Dibromoethane: A compound with two bromine atoms, known for its use as a fumigant and in organic synthesis.
Uniqueness: 1,1-Dibromo-2-chloroethane is unique due to the presence of both bromine and chlorine atoms on the same carbon atom, which imparts distinct reactivity and chemical properties compared to other halogenated ethanes. This makes it a valuable reagent in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
1,1-dibromo-2-chloroethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br2Cl/c3-2(4)1-5/h2H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVTPPSMMFBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br2Cl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868255 | |
| Record name | 1,1-Dibromo-2-chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27949-36-6, 73506-94-2 | |
| Record name | 1,1-Dibromo-2-chloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027949366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, dibromochloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073506942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


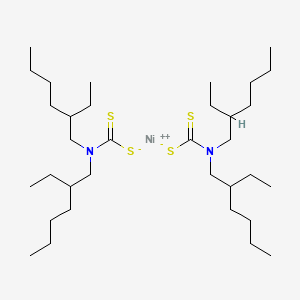
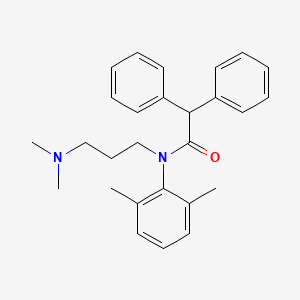
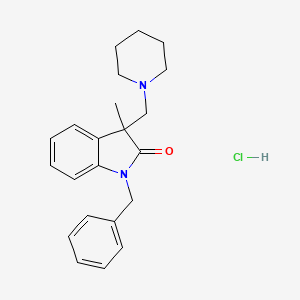
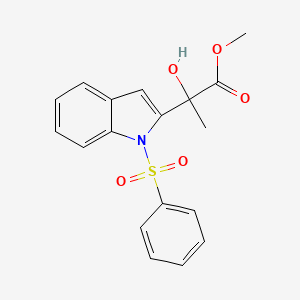
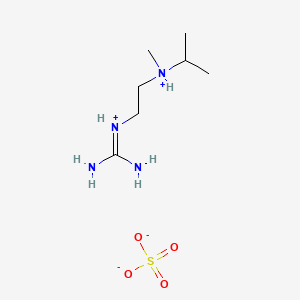
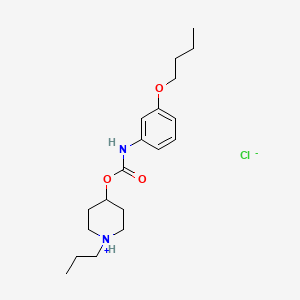
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
